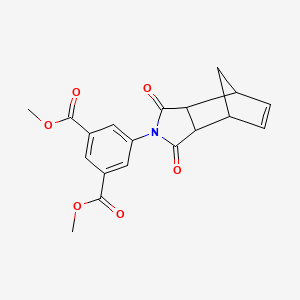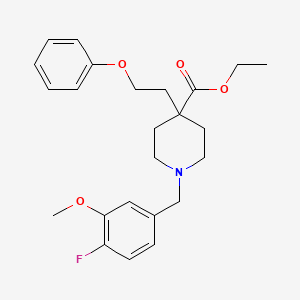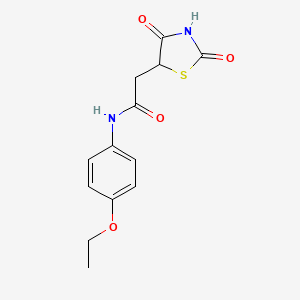
dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a methanoisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzene derivative with a methanoisoindole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Applications De Recherche Scientifique
Dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of methanoisoindole and benzene dicarboxylates, such as:
- 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
- Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets dimethyl 5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzene-1,3-dicarboxylate apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not perform as effectively .
Propriétés
IUPAC Name |
dimethyl 5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-25-18(23)11-6-12(19(24)26-2)8-13(7-11)20-16(21)14-9-3-4-10(5-9)15(14)17(20)22/h3-4,6-10,14-15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQFOSTBJONDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)
![3-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzaldehyde](/img/structure/B5038130.png)

![N-cyclohexyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5038138.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)
![4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5038148.png)
![5-({2-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5038153.png)
![N-[2-(2-chlorophenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5038161.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)
![(5E)-5-{[5-(Azepan-1-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5038180.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)
![N~2~-[(2-nitrophenyl)sulfanyl]asparagine](/img/structure/B5038193.png)

